molecular formula C7H18O3Si B231229 Hexacyanocobaltate (III) CAS No. 17632-85-8

Hexacyanocobaltate (III)

Cat. No.: B231229
CAS No.: 17632-85-8
M. Wt: 216.04 g/mol
InChI Key: SZAVHWMCBDFDCM-KTTJZPQESA-N
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Description

Hexacyanocobaltate (III) is a coordination compound consisting of a cobalt ion coordinated to six cyanide ligands. The chemical formula for this compound is K₃[Co(CN)₆]. It is known for its applications in various fields, including catalysis, electroplating, and as a pigment in ceramics and glass . The compound is also notable for its unique properties, such as its ability to form solid films with conductor or semiconductor phases .

Preparation Methods

Hexacyanocobaltate (III) can be synthesized through several methods:

    Synthetic Routes and Reaction Conditions: One common method involves the reaction of cobalt (II) chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

    Industrial Production Methods: Industrially, hexacyanocobaltate (III) is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Hexacyanocobaltate (III) undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.

    Substitution Reactions: Hexacyanocobaltate (III) can undergo substitution reactions where one or more cyanide ligands are replaced by other ligands.

    Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like polymethylhydrosiloxane and oxidizing agents like potassium permanganate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hexacyanocobaltate (III) has numerous scientific research applications:

Mechanism of Action

The mechanism of action of hexacyanocobaltate (III) involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with metal ions, making it an effective complexing agent. In catalytic reactions, the compound can facilitate the transfer of electrons, thereby speeding up the reaction. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .

Comparison with Similar Compounds

Hexacyanocobaltate (III) can be compared with other similar compounds, such as hexacyanoferrate (III) and hexacyanoruthenate (III):

    Hexacyanoferrate (III): This compound has a similar structure but contains iron instead of cobalt. It is also used in various applications, including catalysis and as a pigment.

    Hexacyanoruthenate (III): This compound contains ruthenium instead of cobalt. It is used in similar applications but is often more expensive due to the higher cost of ruthenium.

Properties

IUPAC Name

cobalt-60(3+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.Co/c6*1-2;/q6*-1;+3/i;;;;;;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAVHWMCBDFDCM-KTTJZPQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[60Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6CoN6-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13963-58-1 (tri-potassium salt), 14039-23-7 (tri-hydrochloride salt), 14049-79-7 (zinc[2:3]salt), 14123-08-1 (cobalt(2+)[2:3]salt), 14564-70-6 (tetra-potassium salt)
Record name Hexacyanocobaltate (III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17632-85-8
Record name Cobaltate(3-)-60Co, hexakis(cyano-C)-, (OC-6-11)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17632-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexacyanocobaltate (III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexacyanocobaltate (III)
Reactant of Route 2
Hexacyanocobaltate (III)

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